6-Bromo-4H-1,3-benzodioxine
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Overview
Description
6-Bromo-4H-1,3-benzodioxine is a heterocyclic organic compound that belongs to the family of benzodioxines. It contains a bromine atom and a dioxine ring, making it a unique structure with potential biological and industrial applications. The molecular formula of this compound is C8H7BrO2, and it has a molecular weight of 215.04 g/mol .
Mechanism of Action
Target of Action
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to have antibacterial potential .
Biochemical Pathways
Benzodioxane derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Some benzodioxane derivatives have been reported to exhibit antibacterial activity, inhibiting the growth of bacterial biofilms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4H-1,3-benzodioxine typically involves the bromination of 1,3-benzodioxine. One common method includes the reaction of 1,3-benzodioxine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves a similar bromination process but on a larger scale. The organic phase is dried by azeotropic distillation, filtered hot to remove formaldehyde polymers, and then evaporated under reduced pressure. The residue is distilled under reduced pressure to obtain the final product with a yield of approximately 75% .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-benzodioxine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antiangiogenic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
6-Bromo-4H-1,3-benzodioxine can be compared with other benzodioxine derivatives such as:
1,3-Benzodioxole: Lacks the bromine atom and has different chemical properties.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an additional aldehyde group, making it more reactive in certain chemical reactions.
Benzo-1,4-dioxane: An isomer with different structural and chemical properties.
Properties
IUPAC Name |
6-bromo-4H-1,3-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVSIQVFQXHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561242 |
Source
|
Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-61-6 |
Source
|
Record name | 6-Bromo-4H-1,3-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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